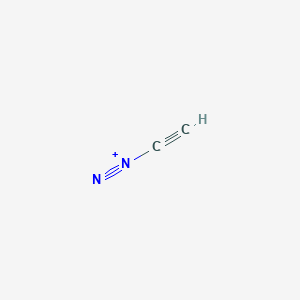
Ethynediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynediazonium is a diazonium compound characterized by the presence of a diazonium group (-N≡N^+) attached to an ethynyl group. Diazonium compounds are known for their high reactivity and are widely used in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions .
Vorbereitungsmethoden
Ethynediazonium can be synthesized through the diazotization of ethynylamine. The process involves the reaction of ethynylamine with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction conditions must be carefully controlled to maintain the stability of the diazonium salt, as diazonium compounds are generally unstable and can decompose explosively .
Analyse Chemischer Reaktionen
Ethynediazonium undergoes a variety of chemical reactions, including:
Substitution Reactions: this compound can participate in Sandmeyer reactions, where the diazonium group is replaced by other substituents such as halides, cyanides, or hydroxyl groups.
Coupling Reactions: It can react with aromatic compounds to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: this compound can be reduced to form ethynylamine or other related compounds.
Wissenschaftliche Forschungsanwendungen
Ethynediazonium has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethynediazonium involves the formation of highly reactive intermediates that can interact with various molecular targets. The diazonium group is a strong electrophile, making it highly reactive towards nucleophiles. This reactivity allows this compound to participate in a wide range of chemical transformations, including substitution and coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Ethynediazonium is similar to other diazonium compounds such as benzenediazonium and toluenedediazonium. its unique structure, with an ethynyl group attached to the diazonium moiety, imparts distinct reactivity and stability characteristics. For example:
Benzenediazonium: More stable and commonly used in the synthesis of aromatic compounds.
Toluenediazonium: Similar reactivity but with different substituent effects due to the presence of a methyl group.
This compound’s unique structure makes it particularly useful in specific synthetic applications where the ethynyl group can participate in additional reactions .
Eigenschaften
CAS-Nummer |
108561-02-0 |
|---|---|
Molekularformel |
C2HN2+ |
Molekulargewicht |
53.04 g/mol |
IUPAC-Name |
ethynediazonium |
InChI |
InChI=1S/C2HN2/c1-2-4-3/h1H/q+1 |
InChI-Schlüssel |
XSOLMDNSBCQFRL-UHFFFAOYSA-N |
Kanonische SMILES |
C#C[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
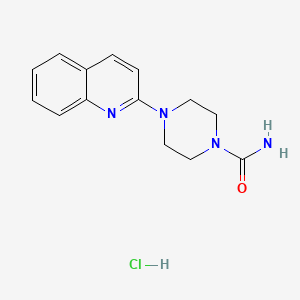
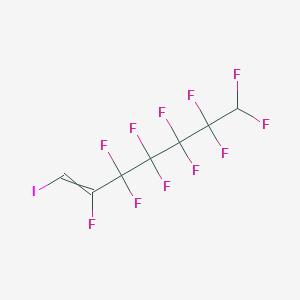
![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)
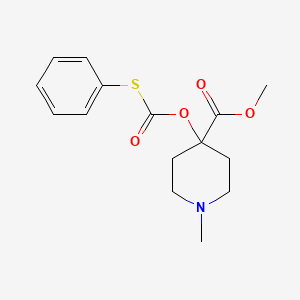

![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)
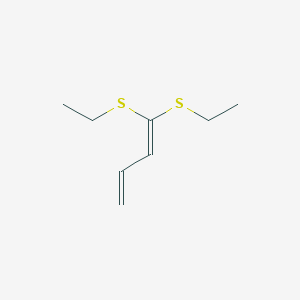


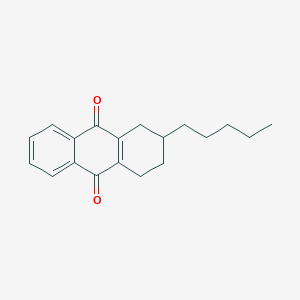
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)
